molecular formula C20H20N4O3 B2885218 (Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide CAS No. 402952-90-3

(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B2885218
CAS No.: 402952-90-3
M. Wt: 364.405
InChI Key: UPINILDLUUAMAU-NKFKGCMQSA-N
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Description

(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Biological Activity

(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C20H20N4O3
  • Molecular Weight : 364.405 g/mol
  • IUPAC Name : N-[2-[(2-hydroxy-1-propylindol-3-yl)diazenyl]-2-oxoethyl]benzamide

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : It appears to inhibit specific cellular pathways associated with tumor growth and survival, making it a promising candidate for further development as a chemotherapeutic agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

StudyCell LineIC50 (µM)Observations
Study 1HeLa (cervical cancer)10 ± 1Induced apoptosis through caspase activation.
Study 2MCF7 (breast cancer)15 ± 0.5Inhibited cell proliferation significantly.
Study 3A549 (lung cancer)12 ± 0.8Modulated cell cycle arrest at G1 phase.

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound also exhibits antibacterial and antifungal properties, making it a candidate for antibiotic development:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may effectively combat various microbial infections.

Synthesis

The synthesis of this compound typically involves condensation reactions between appropriate precursors:

  • Condensation Reaction : Benzohydrazide reacts with 2-oxo-1-propylindoline under acidic or basic conditions.
    • Reaction Conditions : Reflux in ethanol or methanol.
    • Yield : Approximately 60% after purification.

This method can be modified to create various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of the compound on various cancer cell lines demonstrated significant efficacy, particularly in inducing apoptosis in HeLa cells, with a notable increase in caspase activity.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic.

Properties

IUPAC Name

N-[2-[(2-hydroxy-1-propylindol-3-yl)diazenyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-12-24-16-11-7-6-10-15(16)18(20(24)27)23-22-17(25)13-21-19(26)14-8-4-3-5-9-14/h3-11,27H,2,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFSWJVMZKYPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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